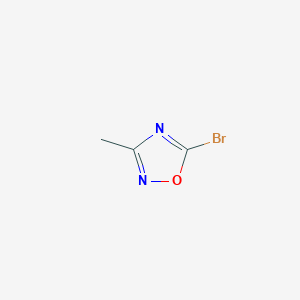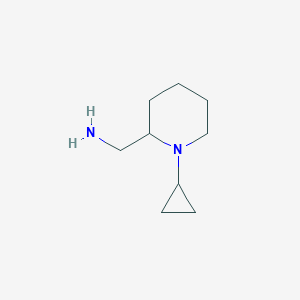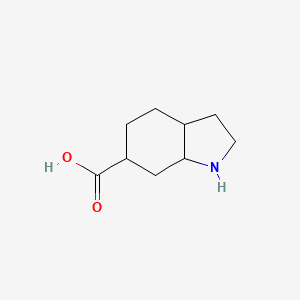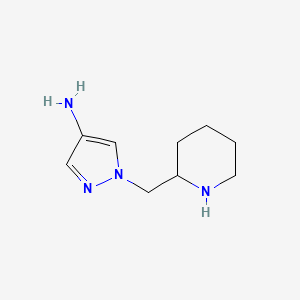
1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
科学的研究の応用
Synthesis and Receptor Binding Assays
1-(Piperidin-2-ylmethyl)-1H-pyrazol-4-amine and its derivatives have been studied extensively for their potential in various biochemical applications. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives and their in vitro receptor binding assays have revealed these compounds as potential dopamine D4 receptor ligands due to their affinity constants for D2, D3, and D4 receptors (Yang Fang-wei, 2013). Such findings highlight the therapeutic potential of these compounds in targeting dopaminergic pathways, which can be crucial for treating neurological disorders.
Molecular Structure and Synthetic Applications
The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provide insights into the intermolecular interactions that govern the molecular packing of these compounds. Such studies are essential for understanding the physicochemical properties of these molecules, which can be pivotal in designing drugs with improved efficacy and stability (Ihab Shawish et al., 2021).
Fluorescent Properties and Synthetic Equivalents
Ketone derivatives of propargylamines, including those with piperidin-1-yl moieties, have been identified as synthetic equivalents of conjugated 2,4,1-enynones. Their reaction with arylhydrazines leads to the formation of pyrazolines and pyrazoles with notable fluorescent properties. Such compounds, due to their fluorescence, could be useful in various research and diagnostic applications, especially where the detection and visualization of biological molecules are required (I. Odin et al., 2022).
Anticholinesterase Agents
Pyrazoline derivatives, particularly those incorporating piperidin-1-yl phenyl groups, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown potential as treatments for neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of diseases like Alzheimer's (M. Altıntop, 2020).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives, including those with 4-(1H-indole-2-carbonyl)piperazine-2,6-dione moieties, has been explored for their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, showcasing their potential in cancer therapy (Sandeep Kumar et al., 2013).
将来の方向性
The future of piperidine derivatives in drug discovery looks promising. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that there is ongoing research in this field, and we can expect new developments and discoveries in the future.
特性
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPLGETXCSLWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-2-ylmethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
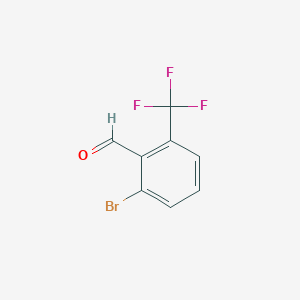

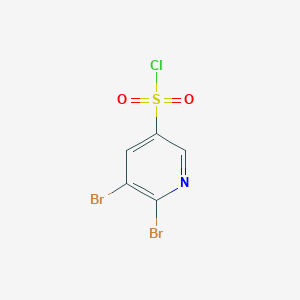
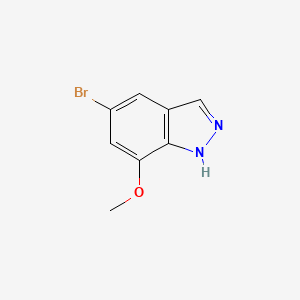
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
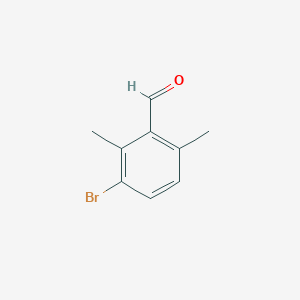
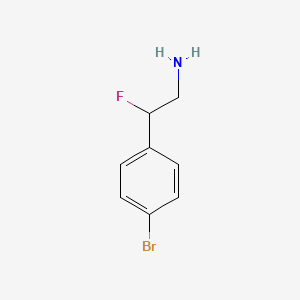
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
